(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,3R)-3-Aminospiro[33]heptane-1-carboxylic acid;hydrochloride is a unique compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and carboxylic acid functional groups. The synthetic route may include steps such as cyclization reactions, amination, and carboxylation under controlled conditions. Specific reagents and catalysts are used to ensure the stereoselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amino acids and their derivatives. Examples include spiro[4.5]decane-1-carboxylic acid and spiro[5.5]undecane derivatives .
Uniqueness
What sets (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride apart is its specific stereochemistry and functional group arrangement. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,3R)-3-aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHTRSHHQGUDE-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@H](C[C@H]2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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